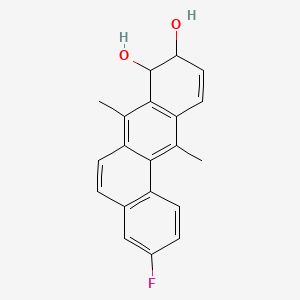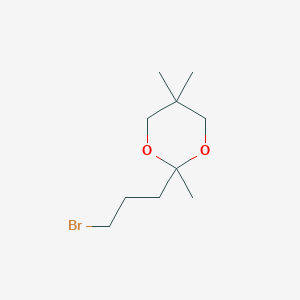
2-(3-Bromopropyl)-2,5,5-trimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromopropyl)-2,5,5-trimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a bromopropyl group attached to a dioxane ring, which is further substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-2,5,5-trimethyl-1,3-dioxane typically involves the reaction of 2,5,5-trimethyl-1,3-dioxane with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dichloromethane under reflux conditions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography may be employed to achieve the desired quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)-2,5,5-trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used. The reactions are conducted at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted dioxanes with various functional groups replacing the bromine atom.
Elimination Reactions: The major products are alkenes formed by the removal of hydrogen and bromine atoms.
Oxidation and Reduction: The products vary depending on the specific reagents and conditions used, leading to different oxidation states or reduced forms of the compound.
Scientific Research Applications
2-(3-Bromopropyl)-2,5,5-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules for studying biological processes. It may serve as a linker or a functional group in bioconjugation reactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-2,5,5-trimethyl-1,3-dioxane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound undergoes deprotonation, leading to the formation of a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromopropyl)-1,3-dioxolane
- 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(3-Bromopropyl)-2,5,5-trimethyl-1,3-dioxane is unique due to its specific substitution pattern on the dioxane ring. The presence of three methyl groups and a bromopropyl group imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
88128-58-9 |
|---|---|
Molecular Formula |
C10H19BrO2 |
Molecular Weight |
251.16 g/mol |
IUPAC Name |
2-(3-bromopropyl)-2,5,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C10H19BrO2/c1-9(2)7-12-10(3,13-8-9)5-4-6-11/h4-8H2,1-3H3 |
InChI Key |
LMXZEIFLUKZZGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)(C)CCCBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)

![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)


![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)

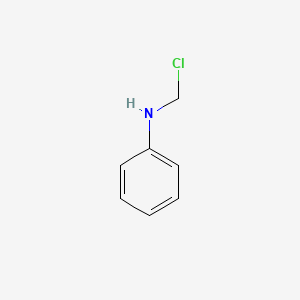
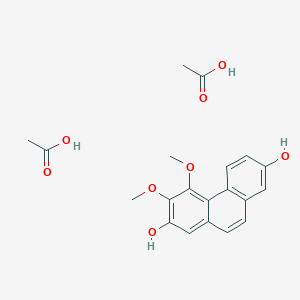
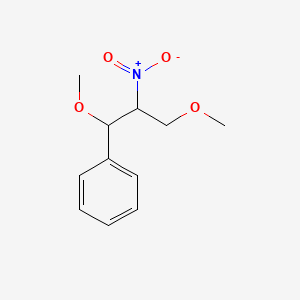
![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)
![1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)-](/img/structure/B14404131.png)
